molecular formula C18H32O2 B3029848 Linoleic acid CAS No. 8024-22-4

Linoleic acid

Cat. No. B3029848
CAS RN: 8024-22-4
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Description

Linoleic Acid Description

Linoleic acid (LA) is a polyunsaturated omega-6 essential fatty acid that plays a crucial role in cell functions across various organisms. It is a major constituent of low-density lipoproteins and is involved in the regulation of inflammatory processes relevant to metabolic syndrome and cancer . LA is synthesized by green plants but cannot be produced by animals, which instead convert dietary LA into longer-chain fatty acids in the liver . In mammals, LA is essential as it is a precursor of icosanoids and is involved in the composition of epidermal sphingolipids, which are critical for skin health .

Synthesis Analysis

Animals convert dietary LA into more unsaturated fatty acids, which are consistently found in the structural lipids of animal cells . In the parasitic wasp Nasonia vitripennis, LA is synthesized from oleic acid, indicating the presence of a Δ(12)-desaturase enzyme that allows the conversion of oleic acid into LA . In lactating dairy cows, endogenous synthesis of conjugated linoleic acid (CLA), a derivative of LA, occurs through the action of Δ(9)-desaturase on trans-11 18:1, an intermediate in the biohydrogenation of LA .

Molecular Structure Analysis

The molecular structure of LA consists of 18 carbon atoms with two cis double bonds located at the 9th and 12th carbon atoms. The conformational behavior of LA has been studied using density functional theory (DFT), revealing that the tttttts'CssCs'tt conformation is the most stable . The molecular and electronic properties of LA, such as HOMO-LUMO energies, chemical hardness, and electronegativity, have been calculated to understand its reactivity .

Chemical Reactions Analysis

LA and its metabolites, such as hydroperoxyoctadecadienoic acids (HPODEs), are involved in modulating cell growth, as evidenced by their ability to induce DNA synthesis, protooncogene mRNA expression, and mitogen-activated protein kinase (MAPK) activation in vascular smooth muscle cells (VSMC) . Epoxyketooctadecenoic acids (EKODEs), another class of LA oxidation products, are formed by free radical mechanisms and have potent biological activities, including the ability to covalently modify proteins .

Physical and Chemical Properties Analysis

LA's physical and chemical properties have been extensively studied. Its conformational behavior in the gas phase and the vibrational spectra of its dimer form have been investigated using DFT and spectroscopic methods . The sodium and potassium salts of LA have been synthesized and characterized, providing insights into the interactions of LA with metal ions and its behavior in different chemical environments . CLA, an isomer of LA, has been shown to have various biological responses, including reduced fat deposition, improved immune function, and anticarcinogenic properties .

Scientific Research Applications

Pharmaceutical Applications

Linoleic acid, a natural unsaturated fatty acid, has been explored for its potential in creating innovative nanovesicles for topical drug delivery. Cristiano et al. (2021) developed unsaturated fatty acid vesicles containing ammonium glycyrrhizinate, demonstrating their suitability for topical administration and their ability to improve the percutaneous permeation and antioxidant activity of the substance on human keratinocytes. These findings suggest potential clinical applications for treating topical diseases (Cristiano et al., 2021).

Dietary and Health Implications

The consumption of linoleic acid (LA) has significantly increased in the United States over the past half-century due to a shift in dietary fat sources towards polyunsaturated seed oils. Guyenet and Carlson (2015) noted a 136% increase in adipose tissue LA, correlated with dietary intake, implicating its role in human physiology and potential health implications (Guyenet & Carlson, 2015).

Effects on Skin Penetration and Barrier Characteristics

Čižinauskas et al. (2017) studied the penetration and distribution of linoleic acid in human skin, revealing its varying abilities to penetrate the skin and affect the distribution of fatty acids. This research has implications for the development of topical pharmaceutical products, indicating that linoleic acid can induce redistribution of native fatty acids in the skin (Čižinauskas et al., 2017).

Nutritional and Metabolic Effects

Choque et al. (2014) highlighted the need to reconsider the dietary requirements of linoleic acid, pointing out the lack of knowledge about its molecular mechanisms and its physiological roles. Their study raised questions about the consequences of excessive consumption of linoleic acid on human health, especially its links to inflammation and metabolic diseases (Choque et al., 2014).

Cardiovascular Health

Marangoni et al. (2019) discussed the role of linoleic acid in cardiovascular health, noting that most studies and meta-analyses suggest a benefit of increasing dietary LA intake. They emphasized the need for high-quality clinical trials to better understand the health effects and underlying mechanisms related to dietary intake of linoleic acid (Marangoni et al., 2019).

Effects on Bovine Oocyte Maturation and Embryo Development

Marei et al. (2010) investigated the impact of linoleic acid on bovine oocyte maturation and early embryo development in vitro. Their findings suggest that LA supplementation during maturation alters molecular mechanisms regulating oocyte maturation, leading to decreased percentages of oocytes at the metaphase II stage and inhibiting subsequent embryo development (Marei et al., 2010).

Mechanism of Action

By ensuring the proper functioning of cell membranes, linoleic acid helps regulate various cellular processes, such as nutrient uptake, waste removal, and cell signaling . It appears to act as an antioxidant, LD biogenesis stimulant, and an inducer of lipophagy .

Future Directions

The intake of linoleic acid (LA) has increased dramatically in the standard American diet . LA is generally promoted as supporting human health, but there exists controversy regarding whether the amount of LA currently consumed .

properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid
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InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
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InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H32O2
Record name LINOLEIC ACID
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Related CAS

7049-66-3, 30175-49-6, 67922-65-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, trimer
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DSSTOX Substance ID

DTXSID2025505
Record name Linoleic acid
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Molecular Weight

280.4 g/mol
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Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid
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Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg
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Solubility

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water
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Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904
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Vapor Pressure

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C
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Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/, Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/, /Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/
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Product Name

Linoleic Acid

Color/Form

Colorless oil, Colorless to straw-colored liquid

CAS RN

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4
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Record name LINOLEIC ACID
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Melting Point

23 °F (NTP, 1992), -6.9 °C, -8.5 °C
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Record name LINOLEIC ACID
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Record name Linoleic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Linoleic acid
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Linoleic acid
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Linoleic acid
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Linoleic acid
Reactant of Route 5
Linoleic acid
Reactant of Route 6
Linoleic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.